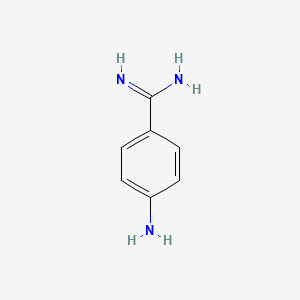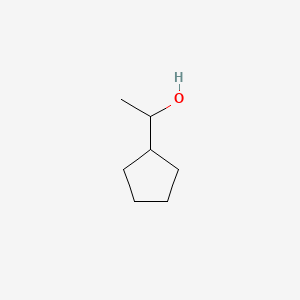
1-环戊基乙醇
描述
1-Cyclopentylethanol (1-CPE) is an organic compound belonging to the class of alcohols. It is a colorless, water-soluble liquid with a strong odor and a boiling point of 135-140 °C. It is used in the synthesis of various compounds including pharmaceuticals, agrochemicals, and dyes. 1-CPE is also used as an intermediate in the synthesis of other compounds such as 1-cyclopentyl-2-methyl-1-butanol, 1-cyclopentyl-2-ethyl-1-butanol, 1-cyclopentyl-2-propyl-1-butanol, and 1-cyclopentyl-2-butyl-1-butanol.
科学研究应用
药理学
1-环戊基乙醇: 由于其作为仲醇的结构特性,在药理学领域具有潜在的应用价值。 它可用于合成各种具有药理活性的化合物,包括含有环戊烷环的化合物,这些化合物通常存在于具有药用价值的天然产物中 {svg_1}.
有机合成
在有机合成中,1-环戊基乙醇 是一种用途广泛的合成砌块。它可以进行氧化和环扩张等转化,生成复杂的有机分子。 它在环缩合合成方法中的应用尤其值得注意,可用于生成官能化碳环 {svg_2}.
材料科学
1-环戊基乙醇: 在材料科学中发挥着作用,特别是在可用于材料改性的聚合物和小分子的合成中。 它的化学性质使其能够与各种基质相互作用,从而有助于开发新型材料 {svg_3}.
分析化学
在分析化学中,1-环戊基乙醇 可用作标准物质或参考化合物,因为它具有明确定义的物理和化学性质。 它有助于仪器的校准和分析方法的验证 {svg_4}.
生物化学
1-环戊基乙醇: 在生物化学中也有应用,可用于酶催化反应的研究。 它可能在酶促分析中充当底物或抑制剂,以了解各种酶的作用机制 {svg_5}.
环境科学
1-环戊基乙醇: 可作为一种潜在的绿色溶剂,为环境科学做出贡献。 它替代毒性更大、危害性更大的溶剂,符合绿色化学的原则,旨在减少对环境的影响 {svg_6}.
安全和危害
生化分析
Biochemical Properties
1-Cyclopentylethanol plays a significant role in biochemical reactions due to its secondary alcohol group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. The hydroxyl group in 1-Cyclopentylethanol allows it to form hydrogen bonds with amino acid residues in enzymes, facilitating these biochemical reactions .
Cellular Effects
1-Cyclopentylethanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction. Additionally, 1-Cyclopentylethanol can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Cyclopentylethanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, 1-Cyclopentylethanol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopentylethanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Cyclopentylethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 1-Cyclopentylethanol can result in adaptive cellular responses, such as changes in enzyme expression levels .
Dosage Effects in Animal Models
The effects of 1-Cyclopentylethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, 1-Cyclopentylethanol can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
1-Cyclopentylethanol is involved in various metabolic pathways. It can be metabolized by alcohol dehydrogenase to form cyclopentanone, which can further undergo oxidation to produce cyclopentanoic acid. These metabolic transformations involve the participation of cofactors such as NAD+ and NADH. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-Cyclopentylethanol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters or binding proteins that facilitate its movement. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
1-Cyclopentylethanol exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, the compound may localize to organelles such as the mitochondria, where it can influence mitochondrial function and energy production. Targeting signals or post-translational modifications may direct 1-Cyclopentylethanol to specific compartments within the cell .
属性
IUPAC Name |
1-cyclopentylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMSUSLCWXTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315122 | |
| Record name | 1-Cyclopentylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52829-98-8 | |
| Record name | 1-Cyclopentylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52829-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylcyclopentanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclopentylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylcyclopentanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1-cyclopentylethanol be synthesized through a radical cyclization reaction?
A1: Yes, [] research demonstrates the successful synthesis of 1-cyclopentylethanol via a radical cyclization reaction. This reaction involves dicyclohexyl-6-iodohexenylborane undergoing cyclization with tri-n-butyltin hydride as a hydrogen donor. Interestingly, the use of tetrabutylammonium hypophosphite instead of tin hydrides also yielded 1-cyclopentylethanol, albeit with air acting as an initiator in this scenario.
Q2: Are there alternative synthetic routes to 1-cyclopentylethanol beyond radical cyclization?
A3: Yes, [] a rearrangement-cyclization reaction provides an alternative synthetic pathway. Treating a precursor, likely derived from 6-tosyl-1-hexenylboronic acid, with excess tetrabutylammonium hydroxide leads to the formation of 1-cyclopentylethanol. Notably, this reaction yielded a chiral product, prompting further investigation into enantioselective synthesis using chiral oxazaborolidines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



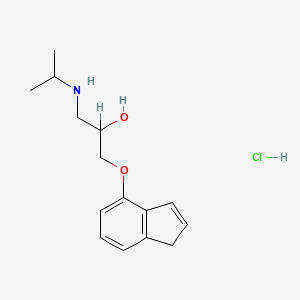

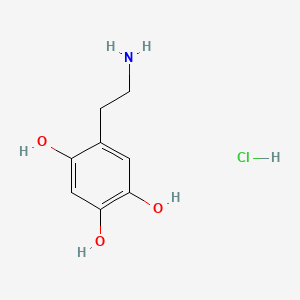
![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)
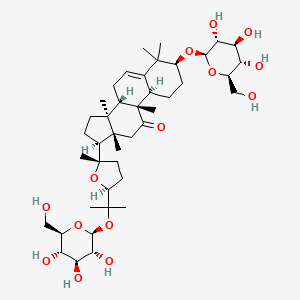

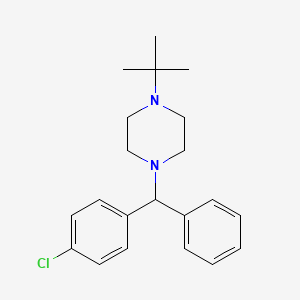


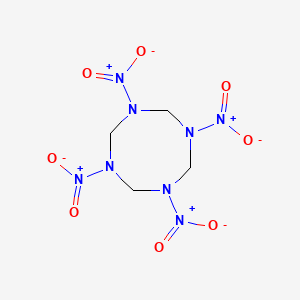

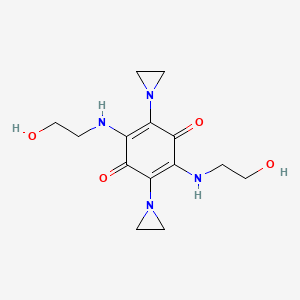
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/no-structure.png)
